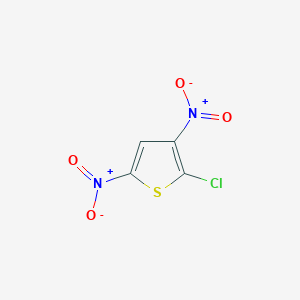
2-Chloro-3,5-dinitrothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3,5-dinitrothiophene is a useful research compound. Its molecular formula is C4HClN2O4S and its molecular weight is 208.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10051. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3,5-dinitrothiophene has been studied for its biological properties, particularly its antimicrobial and cytotoxic effects. Research indicates that this compound exhibits significant activity against various microorganisms and cancer cell lines.
Antimicrobial Properties
A study assessed the minimum inhibitory concentration required to inhibit the growth of several bacteria and fungi, including Escherichia coli, Micrococcus luteus, and Aspergillus niger. The results showed that this compound exhibited the highest activity among the tested compounds, indicating its potential as a lead compound for developing new antimicrobial agents .
Cytotoxic Effects
In terms of cytotoxicity, this compound has demonstrated significant inhibition of cell proliferation in various cancer cell lines. Notably, it showed efficacy in reducing tumor size in preclinical models of breast cancer and exhibited anti-inflammatory properties by reducing pro-inflammatory cytokines in murine models .
Synthetic Chemistry
The compound is also valuable in synthetic chemistry as an intermediate for producing other chemical entities. Its reactivity allows it to serve as a building block for synthesizing more complex molecules.
Synthesis of Derivatives
Research has focused on the synthesis of derivatives from this compound through nucleophilic substitution reactions. These derivatives can possess enhanced biological activities or novel properties suitable for various applications .
Case Studies
Several case studies highlight the effectiveness of this compound in different applications:
Eigenschaften
CAS-Nummer |
6286-32-4 |
|---|---|
Molekularformel |
C4HClN2O4S |
Molekulargewicht |
208.58 g/mol |
IUPAC-Name |
2-chloro-3,5-dinitrothiophene |
InChI |
InChI=1S/C4HClN2O4S/c5-4-2(6(8)9)1-3(12-4)7(10)11/h1H |
InChI-Schlüssel |
APWYALWJANASTQ-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=C1[N+](=O)[O-])Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1=C(SC(=C1[N+](=O)[O-])Cl)[N+](=O)[O-] |
Key on ui other cas no. |
6286-32-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















